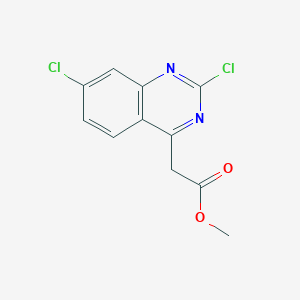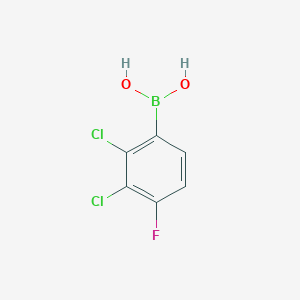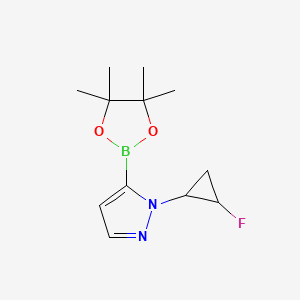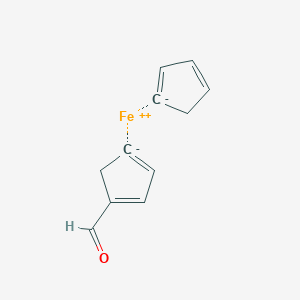
2-hydroxy-4-methylsulfanyl(1,2,3,4-13C4)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-4-methylsulfanyl(1,2,3,4-13C4)butanoic acid is a compound with the molecular formula C5H10O3SThis compound is significant in various fields, including animal nutrition, due to its role as a precursor in methionine biosynthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-4-methylsulfanyl(1,2,3,4-13C4)butanoic acid typically involves the following steps:
Reaction of Propionaldehyde with Methyl Mercaptan: Propionaldehyde reacts with methyl mercaptan in the presence of a catalyst to form 3-(methylthio)propionaldehyde.
Addition of Hydrogen Cyanide: The 3-(methylthio)propionaldehyde is then reacted with hydrogen cyanide to produce 2-hydroxy-4-methylsulfanylbutyronitrile.
Hydrolysis: The nitrile compound is hydrolyzed in the presence of sulfuric acid to yield 2-hydroxy-4-methylsulfanylbutanoic acid.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves continuous flow reactors and advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-4-methylsulfanyl(1,2,3,4-13C4)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfoxide back to the sulfide.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or peracids are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Substitution Reactions: Acid chlorides or anhydrides can be used to facilitate substitution reactions.
Major Products
Oxidation: Produces sulfoxides and sulfones.
Reduction: Yields the original sulfide.
Substitution: Results in various derivatives depending on the substituent introduced.
Scientific Research Applications
2-Hydroxy-4-methylsulfanyl(1,2,3,4-13C4)butanoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of methionine and other sulfur-containing compounds.
Biology: Studied for its role in methionine metabolism and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects and as a nutritional supplement.
Industry: Widely used in animal feed to enhance methionine production, particularly in poultry
Mechanism of Action
The compound exerts its effects primarily through its role in methionine biosynthesis. It is converted into methionine via enzymatic pathways involving transamination and methylation reactions. The molecular targets include enzymes such as methionine synthase and methionine adenosyltransferase, which are crucial for the synthesis and utilization of methionine .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-4-(methylthio)butyric acid: A closely related compound with similar properties and applications.
4-(Methylthio)butanoic acid: Another analogue used in similar contexts.
3-(Methylthio)propionaldehyde: An intermediate in the synthesis of methionine analogues
Uniqueness
2-Hydroxy-4-methylsulfanyl(1,2,3,4-13C4)butanoic acid is unique due to its isotopic labeling, which makes it valuable in tracer studies and metabolic research. The presence of carbon-13 isotopes allows for detailed analysis of metabolic pathways and the fate of the compound in biological systems.
Properties
Molecular Formula |
C5H10O3S |
|---|---|
Molecular Weight |
154.17 g/mol |
IUPAC Name |
2-hydroxy-4-methylsulfanyl(1,2,3,4-13C4)butanoic acid |
InChI |
InChI=1S/C5H10O3S/c1-9-3-2-4(6)5(7)8/h4,6H,2-3H2,1H3,(H,7,8)/i2+1,3+1,4+1,5+1 |
InChI Key |
ONFOSYPQQXJWGS-LBHFFFFPSA-N |
Isomeric SMILES |
CS[13CH2][13CH2][13CH]([13C](=O)O)O |
Canonical SMILES |
CSCCC(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2R,3S)-2,3-bis[(4-methoxybenzoyl)oxy]butanedioic acid](/img/structure/B13727178.png)
![1-[2-(2-methoxyethoxy)ethyl]-3-(3-triethoxysilylpropyl)urea](/img/structure/B13727185.png)




![Methyl 3-(2-hydroxyethyl)-2,5-dimethyl-3H-imidazo-[4,5-b]-pyridine-7-carboxylate](/img/structure/B13727216.png)


![4-[2-(4-Ethoxypyrazol-1-yl)-ethyl]-phenylamine](/img/structure/B13727232.png)


![Tert-butyl 2-(3-ethoxy-3-oxoprop-1-en-1-yl)-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13727238.png)
